molecular formula C8H11FO3 B12308118 Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate

Cat. No.: B12308118
M. Wt: 174.17 g/mol
InChI Key: WKEXZXHWDVGSCK-UHFFFAOYSA-N
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Description

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate is a fluorinated organic compound with a unique structure that includes a cyclopropyl ring and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with trans-2-fluorocyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The cyclopropyl ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(trans-2-chlorocyclopropyl)-3-oxopropanoate
  • Ethyl 3-(trans-2-bromocyclopropyl)-3-oxopropanoate
  • Ethyl 3-(trans-2-iodocyclopropyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C8H11FO3

Molecular Weight

174.17 g/mol

IUPAC Name

ethyl 3-(2-fluorocyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3

InChI Key

WKEXZXHWDVGSCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CC1F

Origin of Product

United States

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